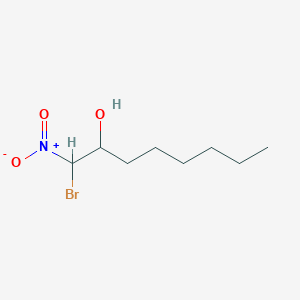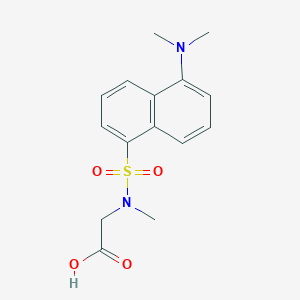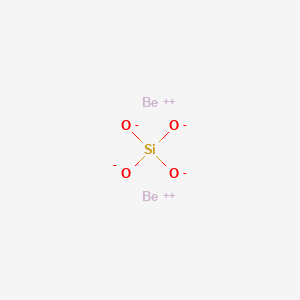
1-bromo-1-nitrooctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-1-nitrooctan-2-ol is an organic compound with the molecular formula C8H16BrNO3 It is a brominated nitro alcohol, which means it contains both bromine and nitro functional groups attached to an octanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-1-nitrooctan-2-ol can be synthesized through a multi-step process involving the bromination and nitration of octanol. One common method involves the bromination of octanol using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions
1-bromo-1-nitrooctan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines.
Major Products Formed
Oxidation: Products may include nitro ketones or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Scientific Research Applications
1-bromo-1-nitrooctan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-bromo-1-nitrooctan-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitropropane: Another brominated nitro compound with similar reactivity but different molecular structure.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
1-bromo-1-nitrooctan-2-ol is unique due to its specific molecular structure, which combines a long alkyl chain with both bromine and nitro functional groups.
Properties
CAS No. |
15509-51-0 |
|---|---|
Molecular Formula |
C8H16BrNO3 |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-bromo-1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3 |
InChI Key |
GWNCZMMMYVYUCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
Canonical SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
| 15509-51-0 | |
Synonyms |
1-bromo-1-nitro-octan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)




![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)



